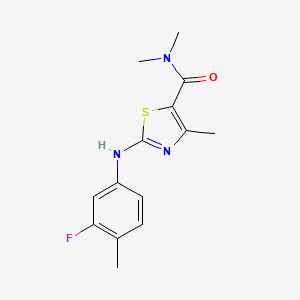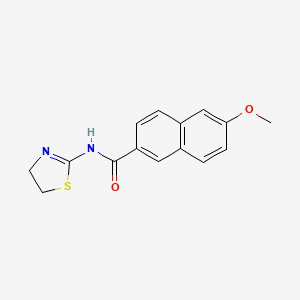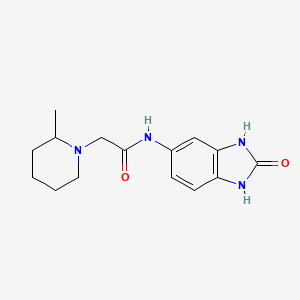![molecular formula C22H26FN3O2 B7454864 [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, also known as FPM, is a small molecule that has been widely studied for its potential therapeutic applications. FPM is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, studies have suggested that [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain and inflammation, and inhibit the growth and proliferation of cancer cells. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a potential candidate for the treatment of a wide range of disorders. However, one of the limitations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods for [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, which may improve its availability for experimental use. Additionally, further studies are needed to fully understand the mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone and its potential use in the treatment of various disorders. Finally, the development of novel formulations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-nitrobenzaldehyde to form 2-(4-fluoroanilino)benzaldehyde. This intermediate is then reacted with 4-(oxolan-2-ylmethyl)piperazine to form [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[2-(4-fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-17-7-9-18(10-8-17)24-21-6-2-1-5-20(21)22(27)26-13-11-25(12-14-26)16-19-4-3-15-28-19/h1-2,5-10,19,24H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIDJECESQFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=O)C3=CC=CC=C3NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)

![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)